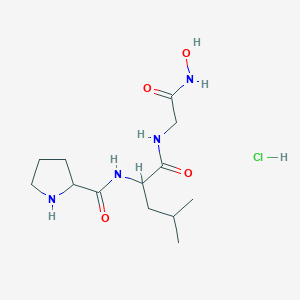

Pro-Leu-Gly hydroxamate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pro-Leu-Gly hydroxamate hydrochloride is a compound with the empirical formula C₁₃H₂₄N₄O₄·HCl and a molecular weight of 336.82 g/mol . It is known for its role as an affinity ligand for the purification of human collagenases . This compound is utilized in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The reaction typically requires the use of coupling agents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

Industrial production of Pro-Leu-Gly hydroxamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .

化学反应分析

Types of Reactions

Pro-Leu-Gly hydroxamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxamate group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxamate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₃H₂₄N₄O₄·HCl

- Molecular Weight : 336.82 g/mol

- CAS Number : 120928-08-7

Scientific Research Applications

Pro-Leu-Gly hydroxamate hydrochloride is primarily utilized in the following areas:

Affinity Ligand for Purification

- It serves as an affinity ligand for the purification of human collagenases, which are enzymes that degrade collagen. This application is crucial in studies involving extracellular matrix remodeling and tissue repair mechanisms .

Inhibition of Matrix Metalloproteinases (MMPs)

- The compound has been identified as an effective inhibitor of MMPs, particularly MMP-8, with an inhibition constant (Ki) of approximately 19 μM . MMPs play vital roles in tissue remodeling and are implicated in various diseases, including cancer and arthritis.

Therapeutic Potential

- Research indicates potential therapeutic applications in conditions characterized by excessive collagen degradation, such as osteoarthritis and certain cancers. The ability to inhibit collagenase activity could lead to new treatments aimed at preserving collagen integrity in affected tissues .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

作用机制

The mechanism of action of Pro-Leu-Gly hydroxamate hydrochloride involves its binding to the active site of collagenases, inhibiting their activity. This binding is facilitated by the hydroxamate group, which interacts with the zinc ion in the active site of the enzyme . This inhibition prevents the breakdown of collagen, making it useful in various therapeutic applications.

相似化合物的比较

Similar Compounds

Pro-Leu-Gly hydroxamate: Without the hydrochloride component.

Ala-Phe hydroxamate: Another hydroxamate compound with different amino acid residues.

Gly-Phe hydroxamate: Similar structure but with Glycine and Phenylalanine residues.

Uniqueness

Pro-Leu-Gly hydroxamate hydrochloride is unique due to its specific sequence of amino acids and the presence of the hydrochloride component, which enhances its solubility and stability . This makes it particularly effective as an affinity ligand for collagenase purification compared to other hydroxamate compounds.

生物活性

Pro-Leu-Gly hydroxamate hydrochloride (H-Pro-Leu-Gly-NHOH·HCl) is a synthetic peptide derivative that exhibits significant biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs) and collagenases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₃H₂₅ClN₄O₄

- Molecular Weight : 336.817 g/mol

- CAS Number : 120928-08-7

Pro-Leu-Gly hydroxamate is characterized by the presence of a hydroxamic acid group, which is crucial for its inhibitory activity against metalloproteinases. The compound acts as an affinity ligand for the purification of human collagenases, which are enzymes involved in the breakdown of collagen in connective tissues.

This compound functions primarily as a non-competitive inhibitor of collagenase and MMPs. Its mechanism involves the binding of the hydroxamic acid moiety to the active site of these enzymes, effectively blocking substrate access and preventing catalytic activity. The inhibition constant (Ki) for MMP-8 has been reported to be approximately 19 µM, indicating its potency in enzyme inhibition .

Inhibition of Collagenase

Research indicates that this compound is significantly more effective than other hydroxamate derivatives in inhibiting collagenase activity. For instance, studies have shown that it exhibits a Ki value around 4×10−5M, making it approximately 50 to 100 times more potent than commercially available inhibitors like Zincov .

Comparative Efficacy Against Other MMPs

The following table summarizes the Ki values for various peptide hydroxamic acid inhibitors against different types of collagenases:

| Inhibitor | K_i (mM) Synovial Collagenase | K_i (mM) Fibroblast Collagenase |

|---|---|---|

| Z-Gly-NHOH | 0.96 | 0.60 |

| Z-Leu-Gly-NHOH | 0.17 | 0.48 |

| Z-Pro-Leu-Gly-NHOH | 0.04 | Not specified |

| Z-Phe-Gly-NHOH | 0.10 | 0.15 |

This data illustrates the superior efficacy of this compound compared to other inhibitors .

Case Studies and Applications

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammation by inhibiting MMPs involved in inflammatory processes, suggesting potential applications in treating conditions such as arthritis .

- Wound Healing : Due to its ability to regulate collagen degradation, this compound may play a role in enhancing wound healing processes by modulating extracellular matrix remodeling .

- Cancer Therapeutics : Given its inhibitory effects on MMPs, which are often upregulated in cancer progression, this compound is being investigated for its potential use in cancer therapies aimed at inhibiting tumor metastasis .

属性

CAS 编号 |

120928-08-7 |

|---|---|

分子式 |

C13H25ClN4O4 |

分子量 |

336.81 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1 |

InChI 键 |

QOWQGKSAGDXATM-IYPAPVHQSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

手性 SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl |

规范 SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

Pictograms |

Irritant |

序列 |

PLG |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。